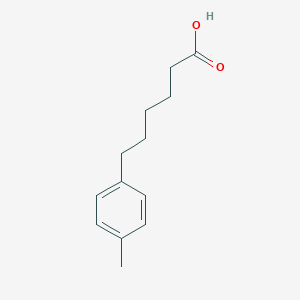

6-(4-Methylphenyl)hexanoic acid

Description

6-(4-Methylphenyl)hexanoic acid is a substituted hexanoic acid derivative featuring a 4-methylphenyl group at the terminal position of a six-carbon aliphatic chain. Its molecular formula is C₁₃H₁₈O₂, with a molecular weight of 206.28 g/mol and a CAS number of 78521-39-8 . This compound is structurally characterized by a hydrophobic aromatic ring and a carboxylic acid group, enabling diverse applications in organic synthesis, pharmaceuticals, and materials science.

Properties

CAS No. |

62315-35-9 |

|---|---|

Molecular Formula |

C13H18O2 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

6-(4-methylphenyl)hexanoic acid |

InChI |

InChI=1S/C13H18O2/c1-11-7-9-12(10-8-11)5-3-2-4-6-13(14)15/h7-10H,2-6H2,1H3,(H,14,15) |

InChI Key |

SBUWTMNODQOPKG-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CCCCCC(=O)O |

Canonical SMILES |

CC1=CC=C(C=C1)CCCCCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological Activity: Substituent-Dependent Effects

6-(4-Hydroxy-3-Methoxyphenyl)-Hexanonic Acid (HMPHA)

- Structure : Features a 4-hydroxy-3-methoxyphenyl group.

- Activity : Exhibits antispasmodic and antidiarrheal effects comparable to loperamide, acting on intestinal μ-opioid receptors .

- Advantage : Lower toxicity than synthetic opioids but requires further toxicological validation .

6-(2-Propargyloxyphenyl)hexanoic Acid (PPOH)

Table 1: Pharmacological Comparison

| Compound | Key Substituent | Biological Target | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|---|

| HMPHA | 4-Hydroxy-3-methoxyphenyl | μ-Opioid receptors | N/A | |

| PPOH | 2-Propargyloxyphenyl | CYP4A enzymes | 9 μM |

Skin Penetration Enhancement: Tertiary Amino Derivatives

Hexanoic acid derivatives with terminal tertiary amino groups are studied as transdermal penetration enhancers.

6-(Morpholin-4-yl)hexanoic Acid vs. 6-(Piperidin-1-yl)hexanoic Acid

Table 2: Penetration Enhancement Activity

| Compound | Substituent | ER Value | Key Feature | Reference |

|---|---|---|---|---|

| 6-(Morpholin-4-yl)hexanoate | Morpholine | 15.0 | Ether oxygen for H-bonding | |

| 6-(Piperidin-1-yl)hexanoate | Piperidine | 5.6 | Higher bulkiness |

Structural Analogs in Biomolecule Labeling

(E)-6-(4-(2-(2-(Dicyanomethylene)-7-(diethylamino)-2H-chromen-4-yl)vinyl)phenoxy)hexanoic Acid

- Structure: Combines a coumarin fluorophore with a hexanoic acid linker.

- Application : Used for biomolecule labeling due to high fluorescence quantum yield (~0.85) .

6-(2-Thienylsulfanyl)hexanoic Acid

- Structure : Thiophene sulfanyl group enhances electron delocalization.

- Application: Intermediate in polyhydroxyalkanoate (PHA) biosynthesis for biodegradable plastics .

Table 3: Fluorescent and Industrial Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.